2-Phthalimidoethanesulfonamide
Overview
Description
2-Phthalimidoethanesulfonamide is a chemical compound belonging to the sulfonamide class. It is characterized by the presence of a phthalimide group attached to an ethanesulfonamide moiety. This compound is typically found in the form of a white to off-white crystalline powder and has been studied for its potential biological activities, including anticonvulsant properties .
Mechanism of Action
Target of Action
2-Phthalimidoethanesulfonamide is a chemical compound that belongs to the sulfonamide class . Sulfonamides are known to be synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . .
Mode of Action
Sulfonamides, including this compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a crucial component for bacterial DNA replication and cell division .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound results in the prevention of bacterial DNA replication and cell division . This leads to the bacteriostatic effect, where the growth and multiplication of bacteria are halted, allowing the immune system to eliminate the infection .
Biochemical Analysis
Biochemical Properties
2-Phthalimidoethanesulfonamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as sulfonamide hydrolases, which catalyze the hydrolysis of sulfonamide bonds. The interaction between this compound and these enzymes involves the formation of enzyme-substrate complexes, leading to the cleavage of the sulfonamide bond and the release of the corresponding amine and sulfonic acid .
Additionally, this compound has been observed to interact with various proteins through hydrogen bonding and hydrophobic interactions. These interactions can influence the protein’s conformation and stability, thereby affecting its biological activity. The compound’s ability to form hydrogen bonds with amino acid residues in proteins is crucial for its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound has been shown to modulate cell signaling pathways, particularly those related to neurotransmitter release and synaptic plasticity. By influencing the activity of key signaling molecules such as protein kinases and phosphatases, this compound can alter gene expression patterns and impact cellular metabolism .
In cancer cells, this compound has demonstrated potential anti-proliferative effects. It can induce cell cycle arrest and apoptosis by modulating the expression of cell cycle regulators and pro-apoptotic proteins. This compound’s ability to interfere with cellular signaling pathways involved in cell growth and survival makes it a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways .
Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. By binding to these proteins, it can influence their ability to regulate the transcription of target genes, thereby altering the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phthalic acid and ethanesulfonamide. The rate of hydrolysis can be influenced by factors such as pH and temperature .
Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to this compound can lead to changes in cell morphology and alterations in metabolic activity. These long-term effects are particularly relevant in the context of chronic diseases and therapeutic interventions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects depends on factors such as the animal species, route of administration, and duration of exposure .
In animal studies, this compound has been shown to affect metabolic pathways and enzyme activities in a dose-dependent manner. For instance, high doses of this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways involves its hydrolysis by sulfonamide hydrolases, resulting in the formation of phthalic acid and ethanesulfonamide. This reaction is crucial for the compound’s metabolism and excretion .
Additionally, this compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and transferases, leading to the formation of more water-soluble metabolites that can be readily excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins. These transporters facilitate the uptake and efflux of this compound, influencing its intracellular concentration and localization .
Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes. These binding interactions can affect the compound’s distribution within different cellular compartments and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by factors such as the presence of targeting signals and post-translational modifications .
In the cytoplasm, this compound can interact with cytosolic enzymes and signaling molecules, modulating their activity and function. In the nucleus, it can bind to transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, this compound can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phthalimidoethanesulfonamide generally involves the reaction of phthalic anhydride with 2-aminoethanesulfonic acid (taurine) to form 2-phthalimidoethanesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents such as ethanol and the application of heat to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Phthalimidoethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and ethanesulfonamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis: The major products are phthalic acid and ethanesulfonamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other sulfonamide derivatives.
Comparison with Similar Compounds
- N-Phenyl-2-phthalimidoethanesulfonamide
- N-(4-Nitrophenyl)-2-phthalimidoethanesulfonamide
- N-(4-Methoxyphenyl)-2-phthalimidoethanesulfonamide
- N-(2-Ethylphenyl)-2-phthalimidoethanesulfonamide
Comparison: 2-Phthalimidoethanesulfonamide is unique due to its specific phthalimide and sulfonamide structure, which imparts distinct biological activities. Compared to its analogs, it has shown promising anticonvulsant properties, making it a potential candidate for further pharmaceutical development .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSGSRXJIQTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196172 | |
Record name | 2-Phthalimidoethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4443-23-6 | |
Record name | 2-Phthalimidoethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4443-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phthalimidoethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of substituent position on the crystal structure of N-phenyl-2-phthalimidoethanesulfonamide derivatives?
A1: Research indicates that even small changes in substituent type and position on the N-phenyl ring can significantly influence the crystal packing of these derivatives. This is primarily driven by alterations in the intra- and intermolecular hydrogen bonding patterns. For instance, N-(2-chlorophenyl)-2-phthalimidoethanesulfonamide crystallizes in an orthorhombic space group, while the N-(4-chlorophenyl) and N-(3-chlorophenyl) counterparts crystallize in triclinic and monoclinic space groups, respectively []. These variations arise from the different hydrogen bond interactions present in each structure, influencing their overall packing arrangement.
Q2: What is the primary research motivation behind investigating N-phenyl-2-phthalimidoethanesulfonamide derivatives?
A3: A significant driving force behind this research is the development of new anticonvulsant drugs for epilepsy treatment [, ]. The investigated N-phenyl-2-phthalimidoethanesulfonamide derivatives belong to the sulfonamide class, known for its diverse pharmacological activities. Understanding the structural features that influence their crystal packing and intermolecular interactions is crucial for optimizing their physicochemical properties and ultimately, their anticonvulsant efficacy.
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